Protocatechualdehyde (PCA) is a naturally occurring polyphenol with a wide range of biological activities. It is found in various plants such as barley, green cavendish bananas, grapevine leaves, and the roots of Salvia miltiorrhiza. PCA has garnered attention due to its potential therapeutic applications, particularly in the treatment of cancer and diabetic complications. The compound has been shown to possess anti-cancer, antioxidant, and anti-inflammatory properties, making it a subject of interest in various fields of research12345678910.
PCA's anti-cancer activity has been extensively studied in colorectal cancer cells. It has been found to suppress cell growth and induce apoptosis in a dose-dependent manner. The compound downregulates cyclin D1 expression at both the protein and mRNA levels, which is a critical regulator of cell cycle progression. Additionally, PCA attenuates the enzyme activity of histone deacetylase (HDAC), specifically reducing the expression of HDAC2 but not HDAC1. This suggests that PCA's growth-inhibitory effects may be mediated through HDAC2-induced cyclin D1 suppression1.
In human colorectal carcinoma cells (HT-29), PCA induces S-phase cell cycle arrest and apoptosis by modulating the p27KIP1-Cyclin A/D1-CDK2 signaling pathway and the mitochondrial apoptotic pathway. This involves the downregulation of cyclin A and D1, and the upregulation of CDK2. PCA also affects the expression of apoptotic regulators, leading to the activation of caspases and the promotion of apoptosis2.
PCA's ability to induce apoptosis has also been linked to the expression of activating transcription factor 3 (ATF3). Treatment with PCA activates ATF3 protein and mRNA levels, and this activation is necessary for PCA-induced apoptosis. The ERK1/2 and p38 pathways are involved in PCA-induced ATF3 expression and transcriptional activation3.
In the context of diabetic cataract, PCA has been shown to protect against methylglyoxal-induced mitochondrial dysfunction and apoptosis in human lens epithelial cells. It inhibits the formation of advanced glycation end products (AGEs) and blocks the expression of the receptor for AGEs (RAGE), suggesting a protective effect against diabetic complications46.
PCA has demonstrated significant anti-cancer activity in various cancer cell lines, including colorectal, breast, and leukemia cells. It operates through multiple pathways, including the downregulation of cyclin D1, HDAC2, and β-catenin, as well as the activation of caspases and the mitochondrial apoptotic pathway12359.
PCA's antioxidant properties make it a candidate for treating diabetic complications such as cataracts. It prevents the formation of AGEs and the activation of the AGE-RAGE axis, which are implicated in the pathogenesis of diabetic cataracts46.
Apart from its anti-cancer properties, PCA has potent antioxidant activity. It scavenges free radicals, which may contribute to its protective effects in various oxidative stress-related conditions5.
PCA inhibits the differentiation of osteoclasts, which are cells responsible for bone resorption. By regulating NF-κB and MAPK activity, PCA may have potential applications in the treatment of bone diseases such as osteoporosis10.
PCA has been used to modify silk fibroin, a protein used in biomedical applications, to improve its anticoagulant activity and cell affinity. This suggests potential uses in the development of biocompatible and bioactive materials for medical applications7.
Studies on PCA's interactions with other molecules, such as acetone, have provided insights into its chemical behavior in different environments. This knowledge can be useful in understanding PCA's stability and reactivity in various formulations8.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 215023-65-7
CAS No.: 1361-51-9